N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Properties
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS2/c27-21(22-24-18-8-4-5-9-20(18)29-22)26-23-25-19(14-28-23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXBJGJHXFNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the biphenyl group via a Suzuki coupling reaction. The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the coupling reactions and advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can result in the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide. In vitro cytotoxicity assays have demonstrated that this compound exhibits selective toxicity against various cancer cell lines, including HeLa (cervical), MIA PaCa-2 (pancreatic), and A549 (lung) cells. The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Mechanistic Studies
Mechanistic studies suggest that the compound may interact with specific cellular pathways involved in cancer progression, such as the inhibition of the PI3K/Akt signaling pathway. This interaction could lead to reduced cell proliferation and enhanced apoptosis in cancerous cells .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its potential use in organic light-emitting diodes due to its favorable electronic properties. Its biphenyl and thiazole moieties contribute to efficient charge transport and luminescence. Research indicates that devices incorporating this compound exhibit improved brightness and stability compared to conventional materials .
Photovoltaic Devices
In photovoltaic applications, this compound has shown promise as a donor material in organic solar cells. Its ability to absorb light in the visible spectrum enhances the overall efficiency of energy conversion processes .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a therapeutic agent for cancer treatment.
Case Study 2: OLED Performance
In another study focusing on organic light-emitting diodes, researchers incorporated this compound into device architectures. The findings revealed an increase in luminous efficiency and operational stability compared to devices using traditional materials.
Mechanism of Action
The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide: shares similarities with other compounds containing biphenyl, thiazole, and benzo[d]thiazole groups, such as:
Uniqueness
What sets N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide apart is its unique combination of these functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a synthetic compound that combines elements of thiazole and benzothiazole structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves coupling reactions between thiazole derivatives and benzothiazole moieties. The structural features that contribute to its biological activity include the presence of the thiazole ring and the biphenyl group, which enhance interactions with biological targets.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives have shown IC50 values in the nanomolar range against various cancer cell lines. A study reported that a related compound induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC positive cells by approximately 22-fold compared to controls .
Antimicrobial Properties
Thiazole-based compounds have been extensively studied for their antimicrobial effects. This compound may exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have demonstrated inhibition of bacterial growth by targeting DNA gyrase and topoisomerase IV .
Enzyme Inhibition
The compound is also expected to inhibit specific enzymes such as carbonic anhydrase (CA). Selective inhibition of CA IX has been reported with related thiazole derivatives, showing IC50 values ranging from 10.93 to 25.06 nM . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
The mechanisms through which this compound exerts its biological effects may include:
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.
- Enzyme Inhibition : Blocking key metabolic enzymes involved in tumor proliferation and bacterial survival.
- Antioxidant Activity : Compounds with similar structures have shown potential antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide?
The synthesis typically involves multi-step organic reactions, such as:
- Thiazole ring formation : Condensation of 4-biphenyl thioamide derivatives with α-halo ketones under reflux conditions (e.g., ethanol at 80°C for 8 hours, monitored by TLC) .
- Amide coupling : Reaction of thiazole intermediates with benzo[d]thiazole-2-carboxylic acid derivatives using coupling agents like EDC/HOBt in anhydrous DMF .
- Purification : Recrystallization in absolute ethanol or column chromatography to achieve >95% purity, verified by HPLC .
Q. How is the structural integrity of this compound validated?
Key characterization methods include:
- 1H/13C NMR : Confirmation of proton environments (e.g., biphenyl aromatic signals at δ 7.4–8.1 ppm) and carbon backbone .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 446.12) .
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological activities have been reported for this compound?
While direct data is limited, structural analogs exhibit:
- Antimicrobial activity : Thiazole derivatives targeting bacterial enzymes like dihydrofolate reductase .
- Anticancer potential : Inhibition of kinase pathways via biphenyl-thiazole interactions .
- Targeted assays : Use of fluorescence spectroscopy to measure binding affinities (e.g., IC50 values in µM range) .
Advanced Research Questions
Q. How can computational methods optimize the compound’s electronic properties for target binding?
- Density-functional theory (DFT) : Calculation of HOMO-LUMO gaps to predict reactivity (e.g., B3LYP/6-31G* level) .
- Solvation models : COSMO-RS simulations to assess solubility and partition coefficients (logP) in biological matrices .
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP, focusing on biphenyl-thiazole π-π stacking .
Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?
Common issues and solutions:
- Low thiazole cyclization yields : Optimize stoichiometry of α-bromoketones (1.2–1.5 eq) and use microwave-assisted synthesis to reduce side products .
- Amide coupling inefficiency : Switch to PyBOP as a coupling agent in DCM at 0°C to minimize racemization .
- Purification challenges : Employ preparative TLC with n-hexane/ethyl acetate (50:50) for polar byproducts .
Q. How do solid-state forms (polymorphs, solvates) impact bioactivity?
- X-ray crystallography : SHELX-refined structures reveal packing motifs affecting solubility (e.g., hydrates vs. anhydrous forms) .
- Thermal analysis (DSC/TGA) : Identify metastable polymorphs with enhanced dissolution rates .
- Bioavailability correlation : Compare in vitro permeability (Caco-2 assays) of different crystalline forms .
Q. What advanced techniques elucidate mechanistic interactions with biological targets?
- Surface plasmon resonance (SPR) : Real-time kinetics of compound binding to immobilized receptors (KD < 100 nM) .
- Fluorescence anisotropy : Competition assays with FITC-labeled probes to determine binding specificity .
- Cryo-EM : Structural insights into compound-enzyme complexes (e.g., with cytochrome P450 isoforms) .
Methodological Tables
Q. Table 1: Key Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Improvement Strategy | Ref. |
|---|---|---|---|
| Thiazole formation | 4-Biphenyl thioamide, α-bromoketone, EtOH | Microwave heating (100°C, 30 min) | |
| Amide coupling | EDC/HOBt, DMF, RT | Switch to PyBOP/DCM at 0°C | |
| Purification | n-hexane/EtOAc (50:50) | Preparative TLC for polar impurities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
